3-Chloro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the third position of the pyrazole ring distinguishes this compound from other pyrazolopyridines.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Mode of Action
Given its structural similarity to adenine and guanine, it may be hypothesized that it interacts with its targets in a similar manner to these purine bases .
Result of Action
Compounds with a pyrazolo[3,4-b]pyridine scaffold have been found to exhibit anticancer activity against several tumor cell lines , suggesting that 3-Chloro-1H-pyrazolo[3,4-b]pyridine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 3-chloropyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolopyridine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrazolopyridines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolopyridines.
Oxidation Products: N-oxides of pyrazolopyridines.
Reduction Products: Dihydropyrazolopyridines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the third position, which can affect its reactivity and binding properties.
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its electronic properties and reactivity.
5-Chloro-1H-pyrazolo[3,4-b]pyridine: Chlorine atom is at the fifth position, leading to different chemical behavior and applications.
Uniqueness: The presence of the chlorine atom at the third position in 3-Chloro-1H-pyrazolo[3,4-b]pyridine imparts unique electronic and steric properties that can enhance its binding affinity and selectivity for certain biological targets compared to its analogs .
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPRRDAIUYNVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406171 | |
Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117007-51-9 | |
Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117007-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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